3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile
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Overview
Description
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is known for its unique structure, which includes an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile typically involves the reaction of an epoxide with a nitrile-containing compound. One common method is the reaction of 3-chloropropanenitrile with methylamine and an epoxide . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(oxiran-2-ylmethyl)amino]butanenitrile
- 3-[Methyl(oxiran-2-ylmethyl)amino]pentanenitrile
- 3-[Methyl(oxiran-2-ylmethyl)amino]hexanenitrile
Uniqueness
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is unique due to its specific combination of an epoxide ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[methyl(oxiran-2-ylmethyl)amino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTWUWWGJZORLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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